Boc-D-Me2Aoc-OH
Description
Boc-D-Me₂Aoc-OH is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, a D-configuration, and a dimethyl-substituted aminoundecanoic acid (Aoc) backbone. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its steric hindrance and chiral properties, which influence peptide stability and conformational behavior .
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-6-7-8-9-10-11(12(16)17)15(5)13(18)19-14(2,3)4/h11H,6-10H2,1-5H3,(H,16,17)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBBDQKDNCPZPM-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Me2Aoc-OH typically involves the protection of the amino group of D-2,2-dimethyl-3-aminooctanoic acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Me2Aoc-OH primarily undergoes reactions related to the protection and deprotection of the amino group. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol. The compound can also participate in substitution reactions where the Boc group is replaced by other protecting groups or functional groups .
Common Reagents and Conditions
Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, triethylamine, tetrahydrofuran (THF), acetonitrile.
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Major Products Formed
The major product formed from the deprotection of this compound is D-2,2-dimethyl-3-aminooctanoic acid. This deprotected amino acid can then be used in further synthetic applications, such as peptide synthesis .
Scientific Research Applications
Boc-D-Me2Aoc-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of peptides and other complex molecules. In biology, it is employed in the study of protein structure and function. In medicine, it is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .
Mechanism of Action
The mechanism of action of Boc-D-Me2Aoc-OH involves the protection of the amino group through the formation of a carbamate linkage with the Boc group. This protection prevents the amino group from participating in unwanted side reactions during multi-step synthesis processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Boc-D-Me₂Aoc-OH with structurally related Boc-protected amino acids, focusing on molecular properties, solubility, and applications. Data for Boc-D-Met-OH (from ) serve as a reference point for methodology and reporting standards outlined in AOAC guidelines ().
Table 1: Comparative Properties of Boc-Protected Amino Acids
Key Findings:
Solubility : Unlike Boc-D-Met-OH (soluble in organic solvents), Boc-D-Me₂Aoc-OH’s hydrophobic alkyl chain may reduce solubility in polar solvents, necessitating optimized synthesis conditions .
Chirality : Both compounds’ D-configuration disrupts natural peptide conformations, making them valuable for studying enantioselective interactions .
Analytical Considerations
Per AOAC guidelines (), comparative studies require rigorous method validation, including:
- Chromatographic Purity : HPLC/LC-MS protocols to assess Boc group stability and side-chain modifications.
- Spectroscopic Data : NMR and IR spectra for structural confirmation (absent in provided evidence but critical for publication).
- Thermal Stability : Differential scanning calorimetry (DSC) to compare melting points and decomposition profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
